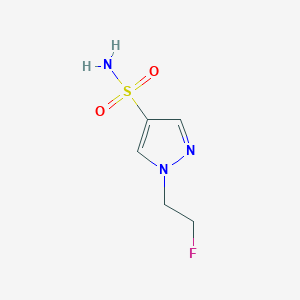

1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

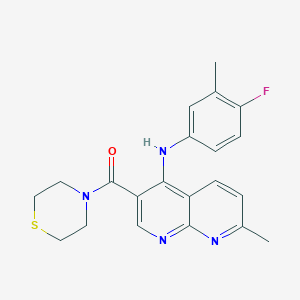

“1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide” is a chemical compound. It contains a fluoroethyl group, which is an organofluorine functional group in chemistry . The fluoroethyl group has chemical formulas −CHFCH3 (1-fluoroethyl) and −CH2CH2F (2-fluoroethyl) .

Synthesis Analysis

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide or similar compounds often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is part of a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles . The methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Scientific Research Applications

Antiproliferative Activities

- A study on pyrazole-sulfonamide derivatives revealed their significant antiproliferative activities against HeLa and C6 cell lines, with some compounds showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Heterocyclic Sulfonamides Synthesis

- Research demonstrated an efficient and selective synthesis of heterocyclic sulfonamides, expanding the utility of a sulfur-functionalized aminoacrolein derivative. This method enabled rapid access to heterocyclic sulfonyl fluorides and sulfonamides, including pyrimidines and pyridines, providing a foundational approach for the development of novel compounds (Tucker et al., 2015).

Carbonic Anhydrase Inhibition

- A study on polymethoxylated-pyrazoline benzene sulfonamides evaluated their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating significant inhibition constants and suggesting potential for further investigation as lead molecules (Kucukoglu et al., 2016).

COX-2 Inhibition

- The synthesis and biological evaluation of 1,5-diarylpyrazole class sulfonamide derivatives, including celecoxib, highlighted their potent and selective inhibition of COX-2, underscoring their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Metal Complex Inhibition of Carbonic Anhydrase

- A study synthesizing metal complexes of pyrazole-based sulfonamide demonstrated their superior inhibitory activity on human carbonic anhydrase isoenzymes compared to acetazolamide, a commonly used inhibitor (Büyükkıdan et al., 2017).

Multi-Target Enzyme Inhibition

- Novel sulfonamide derivatives containing the pyrazole moiety were synthesized and shown to exhibit significant inhibitory activity against both acetylcholinesterase and carbonic anhydrase enzymes, suggesting their potential as multi-target therapeutic agents (Yamali et al., 2020).

properties

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2H2,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYIERKOOCLKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)

![3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803594.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2803596.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)

![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)